Phenylcarbamic acid

Description

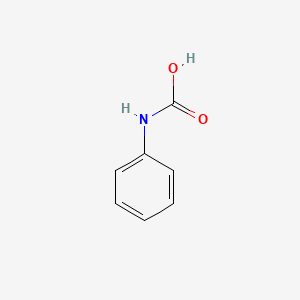

Structure

3D Structure

Properties

IUPAC Name |

phenylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)8-6-4-2-1-3-5-6/h1-5,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXJULSLLONQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953378 | |

| Record name | Phenylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-82-6, 31335-69-0 | |

| Record name | Phenylcarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylcarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formohydroxamic acid, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031335690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19U56546G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenylcarbamic Acid: A Core Moiety in Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

IUPAC Name: Phenylcarbamic Acid Synonyms: N-Phenylcarbamic Acid, Carbanilic Acid CAS Number: 501-82-6 Molecular Formula: C₇H₇NO₂ Molar Mass: 137.14 g/mol [1]

This technical guide provides a comprehensive overview of this compound, a pivotal organic compound that serves as a fundamental scaffold in the design and synthesis of a wide array of biologically active molecules. While the intrinsic biological activity of this compound itself is not extensively documented, its structural framework is central to the therapeutic efficacy of numerous derivatives. This document details its chemical properties, synthesis, and, most significantly, the role of its derivatives in drug development, supported by experimental insights and data.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 501-82-6 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molar Mass | 137.14 g/mol | [1] |

| Melting Point | 113-114 °C | |

| Density | 1.324 g/cm³ (Predicted) |

Table 2: Spectroscopic Data for this compound Derivatives (Representative)

| Spectroscopic Technique | Derivative | Key Observations | Reference |

| ¹³C NMR | N-phenylcarbamic acid methyl ester | Signals corresponding to the carbamate (B1207046) carbonyl, aromatic carbons, and methyl ester carbon. | [2] |

| Infrared (IR) Spectroscopy | Phenyl carbamate ester | Characteristic peaks for N-H stretching, C=O (carbamate) stretching, and aromatic C-H and C=C vibrations. | [3] |

| Mass Spectrometry (GC-MS) | This compound | Molecular ion peak and fragmentation patterns corresponding to the loss of CO₂ and other fragments. | [1] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be approached through several methodologies. The parent acid is often generated in situ or as an intermediate, while its more stable ester derivatives (phenylcarbamates) are commonly synthesized for various applications.

General Synthesis of Phenylcarbamates from Amines

A prevalent method for the synthesis of phenylcarbamates involves the reaction of an amine with phenyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: General Synthesis of Phenyl Carbamates

-

Materials: Primary or secondary amine (1.0 eq.), phenyl chloroformate (1.1 eq.), anhydrous solvent (e.g., THF, CH₂Cl₂), and a base (e.g., triethylamine, pyridine, or an aqueous base like NaHCO₃) if the starting amine is a salt.

-

Procedure:

-

Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

If required, add the base to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Add phenyl chloroformate dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired phenyl carbamate.

-

Synthesis of N-Phenylcarbamic Acid Methyl Ester

A specific example of a phenylcarbamate synthesis is the preparation of the methyl ester, which is a stable, crystalline solid.

Experimental Protocol: Synthesis of N-Phenylcarbamic Acid Methyl Ester

-

Reactants: Aniline (745 g), N,N'-diphenyl urea (B33335) (255 g), urea (481 g + 72 g), methanol (B129727) (1333 g), and zinc octoate (6.0 g).[4]

-

Procedure:

-

Combine aniline, N,N'-diphenyl urea, 481 g of urea, methanol, and zinc octoate in a pressure apparatus.[4]

-

Heat the mixture at 200 °C for 3.5 hours.[4]

-

Cool the mixture and, after venting the apparatus, add another 72 g of urea.[4]

-

Reheat the mixture and continue the reaction for 4 hours at 200 °C.[4]

-

After cooling and venting, filter the mixture.[4]

-

Subject the filtrate to fractional distillation. Most of the excess methanol is removed at atmospheric pressure.

-

Distill the product at 0.2 mbar to obtain N-phenylcarbamic acid methyl ester.[4]

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of a multitude of therapeutic agents. The carbamate functional group is valued for its chemical stability and its ability to act as a bioisostere for the amide bond, enhancing metabolic stability against proteases.

Role as a Core Structure in Bioactive Molecules

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, cardiovascular, and neuroprotective effects.

-

Antimicrobial Agents: Certain basic esters of this compound have been investigated for their antimicrobial properties. The biological activity is influenced by the nature of the substituents on the phenyl ring and the carbamate nitrogen.[5]

-

Cardiovascular Drugs: this compound derivatives have been evaluated for their effects on cardiovascular functions, with some compounds showing potential antiarrhythmic activity.

-

Cholinesterase Inhibitors: Phenylcarbamates are a well-established class of cholinesterase inhibitors. By carbamoylating the serine residue in the active site of acetylcholinesterase (AChE), these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. This mechanism is central to the action of drugs like rivastigmine, used in the treatment of Alzheimer's disease.[6]

Mechanism of Action: Enzyme Inhibition

A primary mechanism through which this compound derivatives exert their therapeutic effects is through the inhibition of key enzymes. The carbamate moiety acts as a directed warhead that forms a covalent bond with a nucleophilic residue (often a serine) in the enzyme's active site, leading to its inactivation.

Workflow for Enzyme Inhibition by Phenylcarbamates

Caption: General mechanism of enzyme inhibition by phenylcarbamate derivatives.

Signaling Pathways and Therapeutic Implications

While specific signaling pathways directly modulated by the parent this compound are not well-defined, the downstream effects of enzyme inhibition by its derivatives are significant. For instance, the inhibition of fatty acid amide hydrolase (FAAH) by certain phenylcarbamates leads to an increase in the levels of endocannabinoids, which in turn modulate various signaling pathways related to pain, inflammation, and anxiety.

Logical Flow of FAAH Inhibition by Phenylcarbamate Derivatives

Caption: Downstream effects of FAAH inhibition by phenylcarbamate derivatives.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development, not for its own direct therapeutic effects, but as a critical structural component of a vast range of bioactive compounds. Its derivatives, the phenylcarbamates, have been successfully developed into drugs that modulate key biological targets, particularly enzymes. The chemical tractability and favorable biochemical properties of the carbamate group ensure that the this compound scaffold will continue to be a valuable tool for the design and synthesis of future therapeutic agents. Further research into novel derivatives and their mechanisms of action holds promise for addressing a variety of diseases.

References

- 1. This compound | C7H7NO2 | CID 10392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-PHENYLCARBAMIC ACID METHYL ESTER(2603-10-3) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. prepchem.com [prepchem.com]

- 5. biomedscidirect.com [biomedscidirect.com]

- 6. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenylcarbamic Acid: Molecular Structure, Weight, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenylcarbamic acid, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its fundamental molecular characteristics, provides insights into its synthesis, and touches upon the biological relevance of its derivatives, which are pivotal in drug discovery and development.

Core Molecular and Physical Properties

This compound, also known as carbanilic acid, is an organic compound with the chemical formula C₇H₇NO₂.[1] It serves as a foundational structure for a wide range of derivatives with diverse pharmacological activities.[2][3] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| CAS Number | 501-82-6 | [4] |

| Appearance | White crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Moderately soluble in water; soluble in organic solvents like methanol (B129727) and ethanol.[3] | [3] |

| IUPAC Name | This compound | [1] |

Molecular Structure

The molecular structure of this compound features a phenyl group attached to the nitrogen atom of a carbamic acid functional group. This arrangement is crucial for the chemical reactivity and biological interactions of its derivatives.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often involving the reaction of aniline (B41778) or its derivatives with a source of the carboxyl group. A common conceptual pathway involves the reaction of aniline with carbon dioxide. While the direct carboxylation of aniline with CO₂ to form this compound is challenging under standard conditions, derivatives are readily synthesized. For instance, methyl N-phenyl carbamate (B1207046) can be synthesized from aniline using methyl formate (B1220265) as a green carbonylating agent.[5] Another approach involves the reaction of aniline with phosgene (B1210022) or a phosgene equivalent, followed by hydrolysis.

Below is a generalized experimental protocol for the synthesis of a carbamate, which can be adapted for this compound.

Experimental Protocol: General Carbamate Synthesis

Materials:

-

Aniline

-

A suitable chloroformate (e.g., phenyl chloroformate for phenyl carbamate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Water

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Add the non-nucleophilic base (1.1 equivalents) to the stirred solution.

-

Slowly add the chloroformate (1.05 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired phenylcarbamate.

The following diagram illustrates a logical workflow for the synthesis of this compound derivatives.

Spectroscopic Characterization

The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for elucidating the carbon-hydrogen framework of the molecule. For a typical N-phenylcarbamate, one would expect to see signals corresponding to the aromatic protons of the phenyl group and the N-H proton. The carbonyl carbon would appear as a characteristic signal in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Characteristic absorption bands would be observed for the N-H stretching, C=O (carbonyl) stretching, and C-N stretching vibrations, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Biological and Pharmacological Significance

While this compound itself is primarily a synthetic intermediate, its derivatives are of great interest in drug development due to their wide range of biological activities.[3] These derivatives have been investigated for various therapeutic applications.

-

Cardiovascular Effects: Certain this compound derivatives have been shown to possess antiarrhythmic properties and can affect cardiovascular functions.[2][6]

-

Antidiabetic Potential: Some derivatives have been explored as potential antidiabetic agents, possibly by influencing metabolic pathways.[3]

-

Herbicidal Activity: In agriculture, some this compound derivatives are utilized as herbicides.[3]

-

Enzyme Inhibition: The carbamate moiety can act as a key pharmacophore, interacting with and inhibiting the activity of various enzymes, which is a common mechanism of action for many drugs.[3]

The development of novel this compound derivatives continues to be an active area of research for the discovery of new therapeutic agents targeting a multitude of diseases. The versatility of the this compound scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound | C7H7NO2 | CID 10392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological Evaluation of the Effects of this compound Derivatives on Cardiovascular Functions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 501-82-6 [m.chemicalbook.com]

- 5. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Synthesis of Phenylcarbamic Acid from Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylcarbamic acid from aniline (B41778). This compound and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and polyurethanes. This document outlines the core chemical principles, experimental methodologies, and quantitative data associated with its synthesis, with a focus on providing actionable information for laboratory and developmental applications.

Introduction

This compound (C₇H₇NO₂) is a carboxylic acid derived from aniline. While the free acid is known to be unstable, its formation as a transient intermediate is a critical step in the synthesis of more stable derivatives such as carbamate (B1207046) esters and ureas. The direct reaction of aniline with carbon dioxide provides a pathway to this compound, which can then be trapped or converted in situ. This guide will explore the primary synthetic routes from aniline, with a particular emphasis on the formation of the carbamic acid intermediate and its subsequent reactions.

Core Synthesis Pathway

The principal route for the synthesis of this compound from aniline involves the direct carboxylation of the amine with carbon dioxide. This reaction is typically reversible and the equilibrium favors the starting materials under ambient conditions. To drive the reaction forward, various strategies are employed, including the use of bases and subsequent derivatization.

The reaction of aniline with carbon dioxide forms a carbamic acid intermediate. This intermediate can then be subjected to dehydration to form phenyl isocyanate, which is a versatile precursor for the synthesis of unsymmetrical ureas and carbamates.[1]

Caption: General synthesis pathway from aniline to this compound derivatives.

Experimental Protocols

While the direct isolation of pure this compound is challenging due to its instability, the following protocols describe its in-situ generation and subsequent conversion to stable derivatives.

Synthesis of N-Phenyl Carbamate Derivatives via Phenyl Isocyanate

This protocol outlines the formation of phenyl isocyanate from aniline and carbon dioxide, which proceeds through a this compound intermediate. The resulting isocyanate can be trapped with amines or alcohols.

Experimental Workflow:

Caption: Workflow for the synthesis of carbamate/urea (B33335) derivatives from aniline and CO₂.

Materials:

-

Aniline

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (B52724) (MeCN)

-

Carbon Dioxide (CO₂)

-

Tributylphosphine (PBu₃)

-

Di-tert-butyl azodicarboxylate (DBAD)

-

Nucleophile (Amine or Alcohol)

Procedure:

-

In a reaction vessel, dissolve aniline (1 equivalent) and DBU (0.1 equivalents) in acetonitrile.

-

Bubble carbon dioxide gas (1 atm) through the solution for 45 minutes to form the carbamic acid intermediate.[2]

-

To this mixture, add the desired amine or alcohol (1.5 equivalents).

-

A pre-mixed solution of PBu₃ (2.1 equivalents) and DBAD (2.1 equivalents) in acetonitrile is then added to the reaction mixture.[2]

-

Stir the reaction under a nitrogen atmosphere for 60 minutes.[2]

-

Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Synthesis of Methyl N-phenyl carbamate from Aniline and Methyl Formate (B1220265)

An alternative, greener route involves the use of methyl formate as a carbonylating agent.[3]

Materials:

-

Aniline

-

Methyl Formate

Procedure: This synthesis route provides high yields under milder conditions compared to traditional methods. The reaction proceeds via a formanilide (B94145) intermediate.[3] Detailed experimental conditions such as catalyst, temperature, and pressure are crucial for optimizing the yield and should be referred to from the primary literature.

Quantitative Data

The following table summarizes yields for the synthesis of various carbamate and urea derivatives from aniline, which proceed through a this compound intermediate.

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Yield (%) | Reference |

| Aniline | Morpholine | 4-(morpholine-4-carbonyl)aniline | 99 | [2] |

| Aniline | Tetrahydroisoquinoline | N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide | 98 | [2] |

| Aniline | Methylbenzylamine | N-methyl-N-benzyl-N'-phenylurea | 99 | [2] |

| Aniline | n-Butanol (in the presence of Ti(O-nBu)₄) | n-butyl N-phenylcarbamate | 99 | [4] |

Stability and Reactivity

This compound is generally unstable at room temperature, readily reverting to aniline and carbon dioxide.[5] Its stability can be influenced by the solvent and the presence of bases. The primary utility of this compound in synthesis is as an in-situ generated intermediate.

The deprotection of phenylcarbamates, which are stable derivatives, can be achieved under basic conditions, often proceeding through an isocyanate intermediate.[6]

Conclusion

The synthesis of this compound from aniline serves as a gateway to a diverse array of valuable chemical compounds. While the isolation of the free acid is often impractical, its controlled generation and subsequent reaction in one-pot procedures are well-established. The methodologies presented in this guide, particularly those utilizing carbon dioxide as a C1 source, highlight the ongoing efforts toward developing more sustainable and efficient synthetic protocols in modern chemistry. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is essential for the rational design and synthesis of novel molecular entities.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbamic acid - Wikipedia [en.wikipedia.org]

- 6. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Phenylcarbamic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for phenylcarbamic acid and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details key experimental methodologies, presents quantitative data for comparative analysis, and illustrates the underlying chemical and biological pathways.

Core Synthetic Methodologies

The synthesis of this compound and its derivatives, commonly known as carbanilates, can be achieved through several strategic approaches. The choice of method is often dictated by the availability of starting materials, desired scale, and the specific functionalities of the target molecule. The most prevalent and effective methods include the reaction of isocyanates with alcohols, the use of chloroformates with anilines, the one-pot synthesis from anilines, urea, and alcohols, and palladium-catalyzed carbonylation reactions.

Reaction of Phenyl Isocyanates with Alcohols

The addition of an alcohol to a phenyl isocyanate is a highly efficient and widely utilized method for the synthesis of phenylcarbamates. This reaction is often characterized by high yields and mild reaction conditions, typically proceeding at room temperature or with gentle heating. The reaction can be catalyzed by a base, such as triethylamine, to enhance the rate, particularly with less reactive or sterically hindered alcohols.[1][2]

Experimental Protocol: Synthesis of a Phenyl Carbamate (B1207046) from an Alcohol and Phenyl Isocyanate [1]

-

Materials:

-

Alcohol (1.0 equivalent)

-

Phenyl Isocyanate (1.0 equivalent)

-

Triethylamine (0.1 equivalent, optional catalyst)

-

Anhydrous Toluene (B28343)

-

-

Procedure:

-

A solution of the alcohol is prepared in anhydrous toluene within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert nitrogen atmosphere.

-

Triethylamine is introduced into the solution.

-

Phenyl isocyanate is added dropwise to the stirred solution at ambient temperature.

-

The reaction mixture is subsequently heated to 80°C and stirred for a duration of 2 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phenyl carbamate.

-

This method is particularly advantageous for small-scale syntheses where high purity is desired and the requisite isocyanate is readily available.[1] For sterically hindered alcohols, alternative bases such as Hunig's base or "Proton Sponge" may be more effective.[2]

Logical Workflow for Isocyanate-based Phenylcarbamate Synthesis

Caption: General workflow for the synthesis of phenylcarbamates from phenyl isocyanates and alcohols.

Reaction of Anilines with Chloroformates

A versatile and common method for the preparation of phenylcarbamates involves the reaction of an aniline (B41778) with a chloroformate, such as phenyl chloroformate. This approach is particularly useful when the corresponding isocyanate is not readily accessible. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Experimental Protocol: Synthesis of a Phenyl Carbamate from an Amine and Phenyl Chloroformate [3]

-

Materials:

-

Amine (e.g., N-(diethylaminoethyl)aniline, 1.0 equivalent)

-

Phenyl Chloroformate (1.1 equivalents)

-

Anhydrous Solvent (e.g., ethyl acetate)

-

Base (if the amine is not basic enough or a salt is used, 1.0-1.2 equivalents)

-

-

Procedure:

-

The amine is dissolved in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

The mixture is cooled to the desired temperature (typically 0°C to room temperature).

-

Phenyl chloroformate is added dropwise to the stirred amine solution.

-

The reaction is allowed to stir at the chosen temperature until completion, as monitored by an appropriate method (e.g., TLC, LC-MS). Reaction times can range from a few hours to overnight.

-

Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired phenyl carbamate.

-

One-Pot Synthesis from Anilines, Urea, and Alcohols

For large-scale, cost-effective, and more environmentally friendly production, a one-pot synthesis from anilines, urea, and an alcohol presents a compelling alternative. This method avoids the use of hazardous reagents like isocyanates and chloroformates. The reaction is typically catalyzed by metal salts or supported catalysts under elevated temperature and pressure.

Experimental Protocol: Synthesis of Methyl N-Phenyl Carbamate

-

Materials:

-

Aniline

-

Urea

-

Catalyst (e.g., KNO₃ modified zeolite HY)

-

-

Procedure:

-

Aniline, urea, methanol, and the catalyst are charged into a stainless steel autoclave.

-

The autoclave is sealed and purged with an inert gas.

-

The reaction mixture is heated to the desired temperature (e.g., 180-220°C) under pressure.

-

The reaction is maintained for a specified time (e.g., 4-8 hours).

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The excess methanol is removed from the filtrate by distillation.

-

The product is then purified by recrystallization or column chromatography.

-

Palladium-Catalyzed Carbonylation of Anilines

Palladium-catalyzed carbonylation reactions have emerged as powerful methods for the synthesis of various carbonyl-containing compounds, including phenylcarbamates. These reactions typically involve the coupling of an aniline with carbon monoxide and an alcohol in the presence of a palladium catalyst and an oxidant.

Experimental Protocol: Palladium-Catalyzed ortho-Carbonylation of an Aniline Derivative [4]

-

Materials:

-

Aniline derivative (e.g., an aryl urea)

-

Palladium catalyst (e.g., [Pd(OTs)₂(MeCN)₂], 5 mol%)

-

Oxidant (e.g., benzoquinone, 2 equivalents)

-

Acid (e.g., TsOH, 1 equivalent)

-

Carbon Monoxide (1 atm)

-

Solvent (e.g., CH₂Cl₂)

-

-

Procedure:

-

The aniline derivative, palladium catalyst, oxidant, and acid are combined in a reaction vessel.

-

The vessel is charged with carbon monoxide (1 atm).

-

The reaction is stirred at ambient temperature for up to 5 hours.

-

The reaction mixture is then worked up, which may involve quenching, extraction, and purification by chromatography to yield the desired ortho-carbonylated product.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies and required conditions.

Table 1: Comparison of Phenylcarbamate Synthesis Routes [1]

| Parameter | Route 1: Phenols + Isocyanates | Route 2: Anilines + Chloroformates | Route 3: Anilines + Urea + Alcohols |

| Typical Yield | >90% | 80-95% | 70-85% |

| Reaction Temperature | Room Temperature to 80°C | 0°C to Room Temperature | 180-220°C |

| Reaction Pressure | Atmospheric | Atmospheric | High Pressure |

| Catalyst | Base (e.g., Triethylamine) | Base (e.g., Pyridine) | Metal Salts / Supported Catalysts |

| Key Advantages | High yields, mild conditions | Versatile, avoids isocyanates | Cost-effective, greener reagents |

| Key Disadvantages | Requires isocyanates | Uses chloroformates, byproduct disposal | High temperature and pressure |

Table 2: Examples of Phenylcarbamate Synthesis from Phenyl Isocyanate and Alcohols [5]

| Alcohol | Product | Yield |

| Stigmasterol | 5,22-dien-Stigmast-3β-yl Phenylcarbamate | 71% |

| Diosgenin | Diosgenin Phenylcarbamate | 62% |

| β-Sitosterol | β-Sitosterol Phenylcarbamate | 73% |

Biological Activity and Signaling Pathways

This compound derivatives are known to exhibit a range of biological activities, often acting as enzyme inhibitors. Their structural similarity to amide bonds allows them to function as bioisosteres in peptidomimetics, enhancing metabolic stability.[3]

Acetylcholinesterase Inhibition

A significant application of phenylcarbamate derivatives is in the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease. The carbamate moiety of the inhibitor reacts with a serine residue in the active site of AChE, forming a carbamoylated enzyme that is hydrolyzed much more slowly than the acetylated enzyme, leading to prolonged inhibition.[6]

Mechanism of Acetylcholinesterase Inhibition by a Carbamate

Caption: Simplified mechanism of acetylcholinesterase inhibition by a carbamate compound.

NF-κB Signaling Pathway Modulation

The Nuclear Factor kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory and immune responses.[7] Dysregulation of this pathway is implicated in various diseases, including chronic inflammation and cancer. Some this compound derivatives have been investigated for their potential to modulate this pathway. The canonical NF-κB pathway is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.

Canonical NF-κB Signaling Pathway

Caption: Overview of the canonical NF-κB signaling pathway.

This guide provides a foundational understanding of the synthesis and potential applications of this compound and its derivatives. The detailed protocols and comparative data are intended to assist researchers in selecting the most appropriate synthetic strategies for their specific research and development goals.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Room-Temperature Palladium-Catalyzed C—H Activation: ortho-Carbonylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Phenylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylcarbamic acid, also known historically as carbanilic acid, represents a foundational molecule in the vast field of organic chemistry. While the parent acid (C₇H₇NO₂) is inherently unstable, its conceptual framework and its more stable derivatives, the carbamates, have played a significant role in the development of synthetic chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound and its derivatives, with a focus on the experimental foundations that have shaped our understanding of this important class of compounds.

Historical Context and Discovery

The discovery of this compound is not attributable to a single scientist or a definitive date but is rather embedded in the broader evolution of organic chemistry during the 19th century. The intellectual climate of this era was characterized by the transition from vitalism—the theory that organic compounds could only be produced by living organisms—to the establishment of synthetic organic chemistry. Key developments that set the stage for the understanding of this compound and its derivatives include:

-

The Synthesis of Urea (B33335) (1828): Friedrich Wöhler's synthesis of urea from inorganic precursors was a pivotal moment, demonstrating that organic molecules could be created in the laboratory. This opened the door to the systematic synthesis of other organic nitrogen compounds.

-

The Rise of Amine Chemistry: The work of chemists like Charles-Adolphe Wurtz and August Wilhelm von Hofmann in the mid-19th century led to a greater understanding of amines, including aniline (B41778) (phenylamine), the parent amine of this compound.

-

Early Investigations into Carbamates: The history of carbamates is linked to the study of naturally occurring alkaloids. The Calabar bean (Physostigma venenosum) was observed in West African tribal practices in the 19th century and was later found to contain the carbamate (B1207046) alkaloid physostigmine, which was isolated in 1864. This discovery spurred interest in the physiological effects and chemical synthesis of carbamate structures.

Given the inherent instability of free this compound, which readily decomposes to aniline and carbon dioxide, it was likely first proposed as a transient intermediate in reactions involving aniline and carbon dioxide or its derivatives. The more stable esters of this compound, known as phenylcarbamates, were the first compounds of this class to be synthesized and characterized. While a specific first synthesis is not clearly documented, early work on the reactions of aniline with phosgene (B1210022) or chloroformates in the mid-to-late 19th century would have produced these derivatives.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its simple ethyl and methyl esters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molar Mass | 137.14 g/mol | [2][3] |

| CAS Number | 501-82-6 | [3] |

| Synonyms | Carbanilic acid, N-Carboxyaniline | [1] |

| Appearance | White or colorless crystalline solid | [4] |

| Melting Point | 113-114 °C (Decomposes) | [2][3] |

| Boiling Point | 212 °C (Predicted) | [4] |

| Density | 1.324 g/cm³ (Predicted) | [2][5] |

| pKa | -1.84 (Predicted) | [2][3] |

| Solubility | Moderately soluble in water; Soluble in methanol, ethanol | [4] |

Table 2: Physicochemical Properties of Simple Phenylcarbamate Esters

| Property | Ethyl Phenylcarbamate | Methyl Phenylcarbamate | Reference |

| Molecular Formula | C₉H₁₁NO₂ | C₈H₉NO₂ | [6][7] |

| Molar Mass | 165.19 g/mol | 151.16 g/mol | [6][7] |

| CAS Number | 101-99-5 | 2603-10-3 | [7][8] |

| Appearance | Crystalline solid | Colorless crystalline solid or white powder | [6][9] |

| Melting Point | 52-53 °C | 46 °C | [4] |

| Boiling Point | 237 °C | 290 °C | [6][9] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether | Limited solubility in water; Soluble in organic solvents | [6][9] |

Experimental Protocols

Synthesis of this compound (as a transient intermediate)

This compound is generally not isolated due to its instability. It is formed in situ by the reaction of aniline with carbon dioxide.

Methodology:

-

Aniline is dissolved in a suitable aprotic solvent (e.g., dimethyl sulfoxide (B87167) or supercritical carbon dioxide).

-

Carbon dioxide gas is bubbled through the solution.

-

The formation of this compound can be observed using spectroscopic methods such as NMR or IR, but it exists in equilibrium with the starting materials and readily decomposes upon attempts at isolation at room temperature.

Historical-Style Synthesis of Ethyl Phenylcarbamate

The following protocol is representative of an early synthesis of a stable phenylcarbamate ester, likely performed in the late 19th or early 20th century, using the reaction of aniline with ethyl chloroformate.

Materials:

-

Aniline

-

Ethyl chloroformate

-

Diethyl ether (as solvent)

-

A weak base (e.g., sodium carbonate or pyridine) to neutralize the HCl byproduct

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

A solution of aniline in diethyl ether is prepared in a flask and cooled in an ice bath.

-

Ethyl chloroformate is added dropwise to the cooled aniline solution with constant stirring. A weak base may be added to the reaction mixture to scavenge the hydrochloric acid that is formed.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the completion of the reaction.

-

The reaction mixture is then washed with dilute hydrochloric acid to remove any unreacted aniline, followed by a wash with a sodium bicarbonate solution to remove any excess acid, and finally with water.

-

The ethereal layer is separated, dried over anhydrous sodium sulfate, and the diethyl ether is removed by distillation.

-

The crude ethyl phenylcarbamate is then purified by recrystallization or distillation under reduced pressure.

Mechanism of Action and Signaling Pathways

While the parent this compound has limited biological applications due to its instability, its carbamate derivatives are well-known for their role as inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE).[10][11][12] This inhibitory action forms the basis of their use as insecticides and in the treatment of neurodegenerative diseases like Alzheimer's disease.[10][12]

The mechanism of inhibition involves the carbamylation of a serine residue in the active site of the enzyme. This process is often described as "pseudo-irreversible" because the carbamylated enzyme is much more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it can be slowly hydrolyzed to regenerate the active enzyme.[13]

Caption: Inhibition of Acetylcholinesterase by Phenylcarbamates.

The following diagram illustrates the logical workflow for the synthesis of phenylcarbamates from aniline, highlighting the transient nature of this compound.

Caption: General Synthesis Pathway for Phenylcarbamates.

Conclusion

This compound serves as a classic example of a reactive intermediate whose existence is crucial for understanding a whole class of stable and useful compounds. Its history is a reflection of the progress of organic chemistry, from the initial studies of natural products to the development of sophisticated synthetic methodologies. The derivatives of this compound, the carbamates, have found widespread applications in medicine and agriculture, primarily through their action as cholinesterase inhibitors. The study of this compound and its derivatives continues to be an active area of research, with ongoing efforts to develop new catalysts for their synthesis and to explore novel therapeutic applications.

References

- 1. This compound | C7H7NO2 | CID 10392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 501-82-6 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [guidechem.com]

- 6. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbamic acid, phenyl-, methyl ester (CAS 2603-10-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. prepchem.com [prepchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Phenylcarbamic Acid Functional Group: An In-depth Technical Guide to its Core Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylcarbamic acid functional group, and its derivatives, represent a cornerstone in modern organic and medicinal chemistry. Carbamates, the esters of carbamic acids, are integral components of numerous pharmaceuticals, agrochemicals, and polymers.[1][2] Their stability, coupled with their capacity to act as bioisosteres of amide bonds, makes them particularly attractive in drug design.[1] This technical guide provides a comprehensive overview of the core reactivity of the this compound functional group, focusing on its synthesis, stability, and key chemical transformations. Detailed experimental protocols and quantitative data are presented to support researchers in the practical application of this versatile functional group.

Core Reactivity and Stability

This compound itself (C6H5NHCOOH) is an unstable compound that readily undergoes decarboxylation to aniline (B41778) and carbon dioxide.[3][4] For this reason, its chemistry is most often explored through its more stable derivatives, namely phenylcarbamates (esters) and the precursor, phenyl isocyanate. The reactivity of the this compound moiety is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom.

Phenylcarbamates exhibit considerable stability in acidic aqueous media but are susceptible to hydrolysis under basic conditions.[5][6] The mechanism of basic hydrolysis for phenylcarbamates derived from primary amines often proceeds through an E1cb-type mechanism, involving the in situ formation of an isocyanate intermediate.[5][6] In contrast, N,N-disubstituted phenylcarbamates typically undergo hydrolysis via a BAc2 mechanism under more forcing conditions.[5][6]

Key Reactions and Mechanisms

The reactivity of the this compound functional group is best understood through the reactions of its precursors and derivatives. The following sections detail the primary transformations involving this moiety.

Synthesis of Phenylcarbamates

The most prevalent method for synthesizing phenylcarbamates is the reaction of phenyl isocyanate with alcohols. This reaction is typically exothermic and can be catalyzed by tertiary amines or organometallic compounds.[7][8] The generally accepted mechanism, proposed by Baker and coworkers, involves the formation of an isocyanate-base complex, which is then attacked by the alcohol.[7]

Alternatively, phenylcarbamates can be synthesized from primary and secondary amines through their reaction with phenyl chloroformate.[1] This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the phenyl chloroformate, leading to the formation of the carbamate (B1207046).[1]

Reaction Pathway: Synthesis of Phenylcarbamates from Phenyl Isocyanate

Caption: Amine-catalyzed formation of phenylcarbamate from phenyl isocyanate.

Decarboxylation

As previously mentioned, this compound is inherently unstable and readily decarboxylates. This property is a key consideration in reactions where the free acid may be transiently formed. The decarboxylation of N-arylcarbamates has been studied, and evidence suggests the involvement of a zwitterionic carbamic acid species with a short lifetime.[9] The ease of decarboxylation is influenced by the stability of the resulting carbanion intermediate.[3]

Logical Flow: Decarboxylation of this compound

Caption: Spontaneous decarboxylation of this compound.

Esterification

While phenylcarbamates are esters of this compound, the direct Fischer-Speier esterification of the unstable this compound is not a practical synthetic route.[10][11] Instead, as detailed in the synthesis section, phenylcarbamates are typically formed from phenyl isocyanate or phenyl chloroformate. Transesterification reactions, where an existing phenylcarbamate reacts with a different alcohol to form a new carbamate, can also be employed.

Amide Formation

Phenylcarbamates can serve as precursors for the synthesis of amides.[12] This transformation can be achieved by reacting the phenylcarbamate with a Grignard reagent.[12] Phenylcarbamates of primary amines are also reactive towards forming ureas, a disubstituted amide of carbonic acid.[5][6] This reactivity highlights the utility of the phenylcarbamate group as a masked isocyanate.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of the this compound functional group and its derivatives.

Table 1: Reaction Conditions and Yields for Phenylcarbamate Synthesis

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-(diethylaminoethyl)aniline, Phenyl chloroformate | - | Dry ethyl acetate | ~20 | Immediate precipitation | - | [1] |

| 2-(phenylthio)aniline (B115240), Phenyl chloroformate | - | Toluene | 0-5 | 45-60 min (addition), 60-90 min (stirring) | Good | [13] |

| Aniline, Methanol, CO, O₂ | Potassium tetrabromopalladate, Iodine, Triethylamine | Methanol | 180 | 6 hours | - | [14] |

| Nitrobenzene, Ethanol, CO | Palladium black, Powdered iron, Iodine, Pyridine | - | 170 | 2.5 hours | 86 (selectivity) | [15] |

Table 2: Kinetic Data for Reactions of Phenyl Isocyanate

| Reactant | Catalyst | Rate Constant (k, l./mole-hr) | Reference |

| 2-ethylhexanol | Heptamethylisobi- guanide | 105 ± 3 | [7] |

Experimental Protocols

Protocol 1: General Synthesis of Phenylcarbamates from Amines and Phenyl Chloroformate[1]

Materials:

-

Primary or secondary amine (1.0 equiv)

-

Phenyl chloroformate (1.1 equiv)

-

Suitable solvent (e.g., CH₂Cl₂, Ethyl Acetate)

-

Base (e.g., triethylamine, pyridine) (optional, to neutralize HCl byproduct)

-

Water or saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the amine and optional base in the chosen solvent in a round-bottom flask equipped with a stirrer.

-

Cool the mixture to the desired temperature (typically 0 °C to room temperature).

-

Add phenyl chloroformate dropwise to the stirred amine solution.

-

Allow the reaction to stir until completion, monitoring by TLC or LC-MS.

-

Quench the reaction with water or saturated aqueous NaHCO₃.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Experimental Workflow: Phenylcarbamate Synthesis

Caption: A typical experimental workflow for carbamate synthesis.[1]

Protocol 2: Synthesis of Phenyl 2-(phenylthio)phenylcarbamate[13]

Materials:

-

2-(phenylthio)aniline (20 g, 0.10 moles)

-

Phenyl chloroformate

-

Toluene

-

n-Heptane

-

5% Hydrochloric acid solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a round-bottom flask, dissolve 20 g of 2-(phenylthio)aniline in toluene.

-

Cool the solution to 0-5°C using an ice bath.

-

Add phenyl chloroformate dropwise over a period of 45-60 minutes.

-

Allow the reaction mixture to warm to room temperature (25-30°C) and continue stirring for 60-90 minutes.

-

Monitor the reaction progress using TLC with a mobile phase of ethyl acetate:n-hexane (1:1).

-

Upon completion, wash the reaction mixture with water and then with 5% HCl.

-

Separate the organic and aqueous layers.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure at a temperature not exceeding 60°C.

-

Crystallize the crude product from n-heptane.

-

Filter and dry the purified product.

Conclusion

The this compound functional group, primarily through its stable derivatives, offers a rich and diverse reactivity profile that is of significant interest to researchers in drug discovery and organic synthesis. A thorough understanding of its synthesis, stability, and characteristic reactions—including decarboxylation, esterification, and amide formation—is crucial for its effective application. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the scientific community, facilitating further exploration and innovation in this important area of chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenyl Carbamate|CAS 622-46-8|Research Chemical [benchchem.com]

- 3. Decarboxylation - Wikipedia [en.wikipedia.org]

- 4. Carbamic acid - Wikipedia [en.wikipedia.org]

- 5. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. poliuretanos.net [poliuretanos.net]

- 9. Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. WO1992010467A1 - Method for obtaining of n-phenylcarbamic acid esters - Google Patents [patents.google.com]

Phenylcarbamic Acid in Organic Solvents: A Technical Guide for Researchers

An In-depth Examination of Solubility, Experimental Protocols, and Synthetic Workflows

Introduction

Phenylcarbamic acid (also known as carbanilic acid) is an organic compound with the chemical formula C₆H₅NHCOOH. As a fundamental carbamic acid derivative, it and its esters are of significant interest in medicinal chemistry, drug development, and synthetic organic chemistry. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in these fields. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and a generalized workflow for its synthesis and purification.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules. This compound possesses both polar (the carboxylic acid and amine groups) and nonpolar (the phenyl ring) characteristics, giving it an amphipathic nature[1]. This structure suggests that its solubility will be significant in polar organic solvents that can engage in hydrogen bonding, while being more limited in nonpolar solvents. Temperature is also a critical factor, with solubility generally increasing with a rise in temperature[1].

Quantitative Solubility Data

A thorough review of publicly available scientific literature reveals a notable lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of common organic solvents. While qualitative descriptions of its solubility exist, precise numerical data remains largely unpublished. The following tables summarize the available qualitative solubility information.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Category | Solvent | Qualitative Solubility | Notes |

| Polar Protic | Methanol | Soluble[1] | The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating the dissolution of this compound. |

| Ethanol | Soluble[1] | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities promote the solubility of this compound. | |

| Polar Aprotic | Acetone | Likely Soluble | The carbonyl group can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Likely Soluble | The ester group provides polarity and can act as a hydrogen bond acceptor. | |

| Dichloromethane | Likely Soluble | While less polar than protic solvents, its dipole moment may allow for the dissolution of this compound to some extent. | |

| Nonpolar | Toluene (B28343) | Likely Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for polar compounds like this compound. |

| Diethyl Ether | Likely Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the nonpolar ethyl groups can interact with the phenyl ring. | |

| Chloroform | Likely Soluble | Its polarity is similar to dichloromethane. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following established experimental protocols are recommended.

Isothermal Shake-Flask Method with Gravimetric Analysis

This method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or thermostated water bath

-

Analytical balance

-

Syringe filters (0.45 µm or smaller)

-

Oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker or a thermostated water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The required time should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for a period to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed, dry container.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solute is achieved.

-

Reweigh the container with the dried this compound.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of dried this compound / (mass of saturated solution - mass of dried this compound)) * 100

-

Isothermal Shake-Flask Method with Spectroscopic Analysis

This method is suitable for compounds with a chromophore, such as the phenyl group in this compound, which allows for UV-Vis spectrophotometric quantification.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature using UV-Vis spectroscopy.

Materials:

-

Same as the gravimetric method, plus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions and Equilibration:

-

Follow steps 1 and 2 from the gravimetric method.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Sample Collection and Analysis:

-

Follow steps 3 and 4 from the gravimetric method to obtain a clear, saturated solution.

-

Accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the diluted concentration by the dilution factor.

-

Visualization of a Generalized Synthetic and Purification Workflow

As no specific signaling pathways involving this compound are readily available in the literature, the following diagram illustrates a generalized experimental workflow for the synthesis and purification of a carbamate, which is a logical representation of the processes involved.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, its amphipathic nature suggests solubility in polar organic solvents. This technical guide provides a framework for researchers by summarizing the available qualitative information and presenting detailed, standardized experimental protocols for the precise determination of its solubility. The included workflow diagram offers a visual representation of the typical synthetic and purification processes for related compounds. The methodologies and information presented herein are intended to support researchers and professionals in the fields of drug discovery, chemical synthesis, and formulation science in their work with this compound.

References

In-Depth Technical Guide on the Health and Safety of Phenylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Phenylcarbamic acid, intended for use by professionals in research and drug development. The following sections detail toxicological data, handling and emergency procedures, and the primary mechanism of action.

Toxicological Data

Table 1: GHS Classification for Phenyl Carbamate (B1207046)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Data sourced from PubChem CID 69322

Table 2: Acute Toxicity Data for this compound Derivatives and Related Compounds

| Compound | CAS Number | Route of Exposure | Species | LD50/LC50 |

| Phenylthiocarbamide | 103-85-5 | Oral | Rat | 3 mg/kg |

| Oral | Mouse | 10 mg/kg | ||

| (4-CHLORO-2-FLUORO-PHENYL)-CARBAMIC ACID ETHYL ESTER | 114108-90-6 | Oral, Dermal, Inhalation | No data available | |

| Methyl carbamate | 598-55-0 | Oral (13-week study) | Rat (male) | 50-800 mg/kg (dose range) |

| Oral (13-week study) | Rat (female) | 62.5-1000 mg/kg (dose range) | ||

| Oral (13-week study) | Mouse (male) | 93.75-1500 mg/kg (dose range) | ||

| Oral (13-week study) | Mouse (female) | 125-2000 mg/kg (dose range) |

It is important to note that LD50/LC50 values can vary between different derivatives.

Hazard Identification and Precautionary Measures

Based on the available data for Phenyl carbamate, this compound should be considered a hazardous substance.

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

Prevention:

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

-

P319: Get medical help if you feel unwell.[1]

-

P321: Specific treatment (see supplemental first aid instruction on this label).[1]

-

P332+P317: If skin irritation occurs: Get medical help.[1]

-

P337+P317: If eye irritation persists: Get medical help.[1]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[1]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Experimental Protocols

The following are summaries of standard experimental protocols for assessing the toxicity of chemical substances. These are provided as a reference for researchers and are based on internationally recognized guidelines.

Acute Oral, Dermal, and Inhalation Toxicity Testing

The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals. For acute toxicity, the following guidelines are relevant:

-

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves the administration of the test substance at a series of fixed dose levels. The endpoint is the observation of clear signs of toxicity at one of the dose levels, rather than the death of the animals. This procedure uses fewer animals and causes less suffering compared to classical methods.

-

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a sequential testing procedure using a small number of animals per step. Depending on the mortality rate, the test is either stopped and the substance is classified, or the test continues with the next dose level.

-

OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a computer-assisted statistical method that allows for the estimation of an LD50 value with a confidence interval.

-

OECD Guideline 402: Acute Dermal Toxicity: This guideline outlines the procedure for assessing the toxic effects of a substance applied to the skin. The test substance is applied to a shaved area of the skin of the test animals, and the animals are observed for signs of toxicity.

-

OECD Guideline 403: Acute Inhalation Toxicity: This guideline describes the procedures for determining the toxicity of a substance when administered via inhalation. It includes specifications for the exposure chamber, generation of the test atmosphere, and monitoring of the animals.

In Vitro Cholinesterase Inhibition Assay

The primary mechanism of toxicity for carbamates is the inhibition of acetylcholinesterase. An in vitro assay can be used to determine the potential of this compound to inhibit this enzyme.

Principle: The assay is based on the Ellman's method, which measures the activity of acetylcholinesterase (AChE). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine (ATCh) as substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCh, DTNB, and the test compound in phosphate buffer.

-

Add the buffer, test compound (at various concentrations), and AChE solution to the wells of a 96-well plate.

-

Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate (ATCh) and DTNB.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound and other carbamates is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.

dot

Caption: Cholinesterase Inhibition by this compound.

Explanation of the Signaling Pathway:

-

Normal Nerve Transmission: In a normal functioning synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, leading to the propagation of a nerve impulse. The enzyme acetylcholinesterase (AChE) then rapidly hydrolyzes ACh into choline and acetate, terminating the signal.

-

Inhibition by this compound: this compound acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, forming a reversible carbamoylated enzyme complex.

-

Accumulation of Acetylcholine: This inhibition prevents the breakdown of ACh, leading to its accumulation in the synaptic cleft.

-

Overstimulation: The excess ACh continuously stimulates the postsynaptic receptors, resulting in a state of overstimulation of the nervous system. This overstimulation is responsible for the toxic effects observed, such as muscle twitching, paralysis, and in severe cases, respiratory failure.

Handling, Storage, and Emergency Procedures

Handling and Storage

-

Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[2] Avoid generating dust.[3][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

In case of inhalation: Move the person to fresh air.[3][4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

In case of ingestion: Do NOT induce vomiting.[3][4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: For small spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal. For large spills, evacuate the area and contact emergency services.

This guide is intended to provide essential health and safety information for this compound. It is not a substitute for a comprehensive risk assessment that should be conducted before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylcarbamic acid and its derivatives represent a versatile class of compounds with significant therapeutic potential, most notably as inhibitors of cholinesterase enzymes for the treatment of Alzheimer's disease. This technical guide provides an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships (SAR), and pharmacokinetic properties of these compounds. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Phenylcarbamate Scaffold